N-[(3S)-3-tert-butyloctyl]octadecan-1-amine
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Overview
Description
Amines, C12-14-tert-alkyl, stearates are chemical compounds characterized by a tertiary amine group attached to a C12-14 carbon chain, forming a salt structure with stearic acid . These compounds are known for their excellent surface activity, emulsification, wetting, and dispersion properties . They are widely used in personal care products, household cleaners, and industrial cleaners .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amines, C12-14-tert-alkyl, stearates typically involves the reaction of C12-14 tertiary amines with stearic acid. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to ensure the reaction proceeds efficiently.
Catalysts: Acid catalysts may be used to facilitate the reaction.
Solvents: Organic solvents are often employed to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In industrial settings, the production of Amines, C12-14-tert-alkyl, stearates is carried out in large reactors where the reactants are mixed under controlled conditions. The process involves:
Mixing: The C12-14 tertiary amines and stearic acid are mixed in the reactor.
Heating: The mixture is heated to the desired temperature.
Catalysis: Catalysts are added to accelerate the reaction.
Separation: The product is separated from the reaction mixture and purified.
Chemical Reactions Analysis
Types of Reactions
Amines, C12-14-tert-alkyl, stearates undergo various chemical reactions, including:
Oxidation: The tertiary amine group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tertiary amine group to secondary or primary amines.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Amines, C12-14-tert-alkyl, stearates have diverse applications in scientific research:
Chemistry: Used as surfactants and emulsifiers in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as stabilizers in biological assays.
Medicine: Utilized in drug formulations and as excipients in pharmaceutical products.
Mechanism of Action
The mechanism of action of Amines, C12-14-tert-alkyl, stearates involves their interaction with various molecular targets:
Surface Activity: The compound’s ability to reduce surface tension makes it an effective emulsifier and surfactant.
Emulsification: The tertiary amine group interacts with both hydrophilic and hydrophobic molecules, stabilizing emulsions.
Wetting and Dispersion: The compound enhances the wetting and dispersion of particles in solutions, improving the effectiveness of cleaning and personal care products.
Comparison with Similar Compounds
Similar Compounds
Amines, C12-14-tert-alkyl: These compounds share the same carbon chain length but lack the stearate group.
Stearates: Compounds containing the stearate group but with different amine groups.
Uniqueness
Amines, C12-14-tert-alkyl, stearates are unique due to their combination of a tertiary amine group and a stearate group, providing excellent surface activity, emulsification, wetting, and dispersion properties . This makes them highly effective in a wide range of applications, from personal care products to industrial cleaners.
Properties
Molecular Formula |
C30H63N |
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Molecular Weight |
437.8 g/mol |
IUPAC Name |
N-[(3S)-3-tert-butyloctyl]octadecan-1-amine |
InChI |
InChI=1S/C30H63N/c1-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27-31-28-26-29(30(3,4)5)25-23-9-7-2/h29,31H,6-28H2,1-5H3/t29-/m0/s1 |
InChI Key |
CWRDNSYEVNETGJ-LJAQVGFWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNCC[C@H](CCCCC)C(C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCC(CCCCC)C(C)(C)C |
Origin of Product |
United States |
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